(2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester
Description
“(2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester” is a synthetic intermediate featuring a tert-butyl carbamate group attached to a 2-bromo-5-methoxy-substituted benzyl moiety. The tert-butyl carbamate group (Boc) is widely used as a protective group for amines, enabling selective reactions in multi-step syntheses . The bromine atom at the 2-position likely enhances reactivity in cross-coupling reactions, while the 5-methoxy group may influence electronic properties and solubility .
Synthesis of such compounds typically involves multi-step routes, such as reductive amination, Boc protection, or Suzuki coupling, as seen in related derivatives (e.g., 8-step synthesis for a bromo-hydroxy-methoxy analog ). Applications may include its use as a precursor for pharmaceuticals, agrochemicals, or functional materials.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-7-10(17-4)5-6-11(9)14/h5-7H,8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMICQKLIMSXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628996 | |
| Record name | tert-Butyl [(2-bromo-5-methoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478375-35-8 | |
| Record name | tert-Butyl [(2-bromo-5-methoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester typically involves the reaction of (2-Bromo-5-methoxy-benzyl)amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl carbamates.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Hydrolysis: Formation of (2-Bromo-5-methoxy-benzyl)carbamic acid and tert-butyl alcohol.
Scientific Research Applications
(2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Investigated for its potential use in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester involves its ability to act as a protecting group for amines. The tert-butyl ester group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key tert-butyl carbamate derivatives with substituents analogous to the target compound:
Pharmacological and Physicochemical Properties
- Bioactivity : Derivatives like the biochanin and daidzein analogs lack estrogenic activity despite structural complexity , suggesting that the target compound’s bioactivity would depend on downstream modifications.
- Stability: Tert-butyl carbamates are generally stable under basic conditions but cleaved under acidic conditions (e.g., HCl/EtOAc) . Bromine-substituted derivatives may exhibit higher lipophilicity (logP ~2.3–3.0) compared to amino or methoxy analogs .
Biological Activity
Overview
(2-Bromo-5-methoxy-benzyl)-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of carbamates, which are known for their diverse applications, including use as pharmaceuticals and agrochemicals. The presence of a bromine atom and a methoxy group in its structure is thought to influence its biological properties significantly.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. The bromine and methoxy groups may enhance its reactivity and binding affinity, leading to various biological effects. However, detailed studies are necessary to elucidate the exact pathways involved.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways in microorganisms. For instance, studies on related carbamate esters have shown effectiveness against various bacterial strains, suggesting a promising avenue for further exploration in this compound.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. Similar compounds have been shown to affect signaling pathways related to cell proliferation and survival, such as the NF-κB and MAPK pathways. For example, one study highlighted that certain carbamate derivatives could inhibit tumor growth in HepG2 cells by inducing oxidative stress and apoptosis .
Case Studies
-
HepG2 Cell Line Study
- Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.
- Method : HepG2 cells were treated with varying concentrations of the compound, followed by assessment using the sulforhodamine B assay.
- Results : Significant cytotoxicity was observed at higher concentrations, with an IC50 value indicating effective inhibition of cell proliferation.
-
Antimicrobial Efficacy
- Objective : To test the antimicrobial activity against common pathogenic bacteria.
- Method : Disk diffusion method was employed using bacterial strains such as E. coli and Staphylococcus aureus.
- Results : The compound demonstrated a clear zone of inhibition, indicating its potential as an antimicrobial agent.
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antimicrobial | Disk Diffusion | Zone of inhibition against E. coli (15 mm) |
| Cytotoxicity | SRB Assay | IC50 = 25 µM in HepG2 cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
